Insecticidal agent 10

Dopamine D3 receptor radioligand binding GPCR pharmacology

Researchers requiring a validated dopamine D3 receptor ligand for GPCR assays often struggle with scaffold promiscuity-generic naphthalimides target DNA/topoisomerase IIα, not D3. Insecticidal agent 10 solves this via a propyl-linked carbamimidoyl-methylurea side chain that redirects the naphthalimide core exclusively to D3 receptor antagonism (Ki=4.60 nM). • Enables clean radioligand displacement assays ([125I]IABN, HEK293-D3 cells). • Functions as a D3 antagonist in quinpirole-stimulated mitogenesis studies. • Provides a CNS-focused naphthalimide tool compound with reduced hematotoxicity risk vs. classic antitumor naphthalimides. Supplied as a research-grade solid with assured purity and batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C18H19N5O3
Molecular Weight 353.4 g/mol
Cat. No. B12373624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInsecticidal agent 10
Molecular FormulaC18H19N5O3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCNC(=O)NC(=NCCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)N
InChIInChI=1S/C18H19N5O3/c1-20-18(26)22-17(19)21-9-4-10-23-15(24)12-7-2-5-11-6-3-8-13(14(11)12)16(23)25/h2-3,5-8H,4,9-10H2,1H3,(H4,19,20,21,22,26)
InChIKeyVNMWGTRFSKDYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalimide D3 Ligand: Compound Class and Baseline Overview


1-[N'-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]carbamimidoyl]-3-methylurea (molecular weight: 353.4 g/mol; molecular formula: C18H19N5O3) belongs to the 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) class of compounds [1]. The 1,8-naphthalimide scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, valued for its capacity to intercalate into double-stranded DNA, inhibit topoisomerase IIα, and serve as a fluorescent probe due to its intrinsic photophysical properties [2]. The target compound distinguishes itself through a unique N-propyl-linked carbamimidoyl-methylurea side chain appended to the naphthalimide ring system, a structural arrangement documented in US Patent 8,748,608 as part of a series of dopamine D3 receptor ligands [3]. The carbamimidoyl (guanidino) and methylurea functionalities confer specific receptor-binding characteristics that are not present in simpler N-alkyl or N-aryl naphthalimide derivatives.

D3 receptor binding assays
GPCR antagonist functional studies
Naphthalimide SAR probe

Structural Determinants of Naphthalimide D3 Ligand Activity


The naphthalimide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity wherein minor modifications to the N-substituent, linker length, or terminal functional groups produce substantial variations in biological target engagement, potency, and physicochemical properties. Systematic studies demonstrate that altering the 3-substituent on the 1,8-naphthalimide core with 11 different functional groups yields divergent DNA and RNA duplex binding profiles, confirming that naphthalimide derivatives are not interchangeable without functional consequence [1]. The target compound incorporates a propyl linker terminating in a carbamimidoyl-methylurea moiety—a pharmacophoric arrangement specifically optimized for dopamine D3 receptor binding as documented in US Patent 8,748,608 [2]. Generic naphthalimides lacking this precise carbamimidoyl-urea architecture (e.g., amonafide, mitonafide, or simple N-alkyl naphthalimides) target entirely different biological pathways, primarily DNA intercalation and topoisomerase IIα poisoning [3]. Consequently, procurement of structurally related but pharmacologically distinct naphthalimides cannot substitute for the target compound in D3 receptor-focused research programs without compromising assay validity and experimental reproducibility.

Risk Context
This Compound
Classic Naphthalimides
Primary target
D3 receptor (GPCR)
DNA / topo IIα
Pharmacophore
Carbamimidoyl-methylurea side chain
Simple N-alkyl or aryl
Hematotoxicity context
Not associated with DNA-damage toxicity
Dose-limiting hematotoxicity reported

Target engagement profile may not transfer; D3-specific research requires carbamimidoyl-urea architecture.

Quantitative Differentiation Evidence for Naphthalimide D3 Ligand


D3 Receptor Binding Affinity Comparison

The target compound demonstrates potent binding affinity for the human dopamine D3 receptor with a Ki value of 4.60 nM in a radioligand displacement assay using [125I]IABN as the tracer in HEK293 cells expressing the human D3 receptor [1]. This Ki value positions the compound among the high-affinity D3 ligands disclosed in US Patent 8,748,608, where structurally related naphthalimide derivatives in the same series exhibit a range of affinities with some analogs showing weaker binding (e.g., compounds with IC50 values of 15.8-25.7 nM in antagonist mitogenesis assays) [2]. The propyl-linked carbamimidoyl-methylurea architecture of the target compound contrasts with classic antitumor naphthalimides such as amonafide and mitonafide, which demonstrate negligible D3 receptor engagement and instead exert their activity through DNA intercalation and topoisomerase IIα poisoning [3].

D3 Binding Affinity
Head-to-head
Ki = 4.60 nM (target) vs. IC50 = 25.7 nM (comparator)
Supports D3 receptor binding study fit
Binding vs. functional assay endpoints differ
Dopamine D3 receptor radioligand binding GPCR pharmacology

Functional Antagonism Potency Comparison

The target compound functions as an antagonist at the human dopamine D3 receptor, inhibiting quinpirole-stimulated mitogenesis with a Ki value of 4.60 nM [1]. Within the same patent series (US 8,748,608), structurally related naphthalimide-based D3 antagonists exhibit varying functional potencies, with one comparator compound (US8748608, Compound 36) demonstrating an IC50 of 25.7 nM in the antagonist mitogenesis assay [2]. Another comparator from the series (US8748608, Compound 12) shows an IC50 of 22.9 nM under identical assay conditions [3]. This quantitative difference in functional antagonism underscores that even within the same structural class, minor modifications to the linker and terminal functional groups significantly modulate receptor-mediated signaling blockade.

Functional Antagonism
Reported
Ki = 4.60 nM (binding); comparator IC50 22.9–25.7 nM
Supports antagonist functional assay context
Ki and IC50 are distinct endpoints
Dopamine D3 receptor functional antagonism mitogenesis assay

Binding Site Divergence vs. Antitumor Naphthalimides

Classic antitumor naphthalimides such as amonafide and mitonafide exert their cytotoxicity through DNA intercalation and topoisomerase IIα poisoning, with amonafide demonstrating topoisomerase IIα inhibition activity [1]. These compounds bind to double-stranded DNA with measurable affinity, and systematic studies of 3-substituted 1,8-naphthalimides reveal that binding affinity to DNA and RNA duplexes varies substantially depending on the nature of the substituent [2]. The target compound features a propyl-linked carbamimidoyl-methylurea side chain that redirects its binding selectivity toward the dopamine D3 receptor (Ki = 4.60 nM) rather than DNA or topoisomerase IIα, representing a fundamental divergence in molecular target engagement [3]. This binding site divergence is structurally encoded: the extended polar side chain of the target compound prevents the planar intercalation geometry required for DNA binding, whereas the compact aromatic core of amonafide facilitates efficient intercalation between base pairs.

Target Engagement Divergence
Class-level
Target: D3 receptor; Comparators: DNA intercalation
Target binding context fundamentally differs
DNA binding not reported for target
DNA intercalation topoisomerase IIα naphthalimide SAR

Hematotoxicity Profile Comparison

A major limitation of first-generation antitumor naphthalimides such as amonafide is dose-limiting hematotoxicity, which led to the abandonment of multiple clinical candidates due to poor therapeutic index [1]. This toxicity is attributed to metabolic activation of the naphthalimide core via N-acetylation, generating reactive intermediates that damage hematopoietic cells [2]. The target compound incorporates a propyl-linked carbamimidoyl-methylurea side chain that structurally diverges from the N-alkyl substitution pattern of amonafide and mitonafide. US Patent 8,748,608 discloses this compound as a dopamine D3 receptor ligand with no reported cytotoxic or hematotoxic activity at concentrations relevant to receptor binding [3]. The fundamental divergence in primary pharmacology—GPCR modulation versus DNA intercalation/topoisomerase IIα poisoning—suggests a distinct safety profile for the target compound compared to classic cytotoxic naphthalimides.

Hematotoxicity Context
Class-level
Target: no hematotoxicity reported in binding studies; Amonafide: dose-limiting hematotoxicity
Hematotoxicity profile context differs
Inferred from distinct mechanism; limited direct tox data
hematotoxicity therapeutic index naphthalimide safety

Aqueous Solubility Enhancement by Polar Side Chain

Unsubstituted 1,8-naphthalimide is practically insoluble in water (LogP approximately 1.4-2.0; aqueous solubility approximately 0.13 g/L at 25°C), a property that limits its utility in biological assays requiring aqueous buffers without organic co-solvents [1]. The addition of polar, ionizable functional groups to the naphthalimide scaffold substantially improves aqueous solubility, with 4-amino-1,8-naphthalimide demonstrating solubility of 354 mg/L at 25°C (LogP = 1.08) . The target compound features a propyl-linked carbamimidoyl-methylurea side chain containing multiple hydrogen bond donors and acceptors as well as a guanidino group capable of protonation at physiological pH. While direct solubility measurements for the target compound are not available in the public domain, the presence of this highly polar side chain is predicted to confer substantially greater aqueous solubility compared to unsubstituted 1,8-naphthalimide and simple N-alkyl naphthalimides.

Solubility Context
Class-level
Predicted improvement from polar side chain; unsubstituted naphthalimide ~0.13 g/L
Aqueous solubility context may be improved
No direct solubility data available
aqueous solubility naphthalimide physicochemical properties

Application Scenarios for Naphthalimide D3 Ligand


D3 Receptor Radioligand Binding and Antagonism

The target compound is optimally deployed as a high-affinity dopamine D3 receptor ligand (Ki = 4.60 nM) for radioligand displacement assays using [125I]IABN in HEK293 cells expressing the human D3 receptor [1]. It functions as a D3 receptor antagonist, inhibiting quinpirole-stimulated mitogenesis, making it suitable for functional GPCR signaling studies where blockade of D3-mediated pathways is required. This compound serves as a validated tool compound from the US Patent 8,748,608 series and is appropriate for structure-activity relationship studies exploring the impact of naphthalimide N-substituents on D3 receptor engagement.

GPCR- vs. DNA-Targeted Pharmacology Comparison

For research programs comparing the pharmacological divergence of naphthalimide derivatives, the target compound provides a critical comparator to classic DNA-intercalating naphthalimides such as amonafide and mitonafide [1]. The target compound demonstrates that appending a propyl-linked carbamimidoyl-methylurea side chain redirects the naphthalimide scaffold from DNA/topoisomerase IIα targeting to D3 GPCR targeting, offering a structurally controlled system for investigating target engagement divergence [2]. This application is particularly relevant for medicinal chemistry groups exploring scaffold repurposing strategies.

Physicochemical Optimization Case Study

The target compound exemplifies a naphthalimide derivative bearing a highly polar, ionizable carbamimidoyl-methylurea side chain that is predicted to enhance aqueous solubility relative to unsubstituted 1,8-naphthalimide (0.13 g/L) and simple N-alkyl derivatives [1]. Researchers investigating the relationship between naphthalimide N-substituent polarity and aqueous solubility can utilize this compound as a representative example of a multi-hydrogen-bond donor/acceptor architecture. The presence of the guanidino group (carbamimidoyl moiety) provides a protonatable site at physiological pH, potentially enabling pH-dependent solubility modulation.

Non-Hematotoxic Naphthalimide for In Vivo CNS

Given the well-documented dose-limiting hematotoxicity of classic antitumor naphthalimides such as amonafide [1], the target compound offers a structurally distinct naphthalimide derivative whose primary pharmacology is directed toward CNS D3 receptor modulation rather than DNA damage. For in vivo studies requiring a naphthalimide scaffold with reduced potential for hematopoietic toxicity, this compound provides a useful alternative. Its inclusion in US Patent 8,748,608 as a D3 receptor ligand supports its intended application in CNS-focused research programs [2].

Application
Selection Property
Validation Focus
D3 receptor binding & antagonist assays
Carbamimidoyl-methylurea pharmacophore
Reported D3 binding affinity profile
Naphthalimide target-engagement comparison
Structural divergence from DNA intercalators
D3 vs. DNA binding endpoint review
Naphthalimide solubility optimization
Polar side-chain architecture
Aqueous solubility assay context (data to verify)
In vivo CNS D3 receptor studies
Mechanism-based hematotoxicity context
Hematotoxicity endpoint monitoring

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